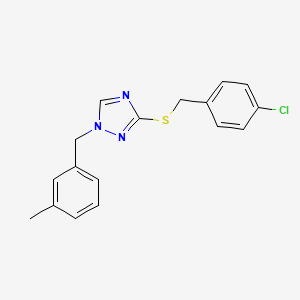

![molecular formula C10H13N5O3 B2946175 [1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 2-amino-7-hydroxy-5-methyl-, ethyl ester CAS No. 2034235-81-7](/img/structure/B2946175.png)

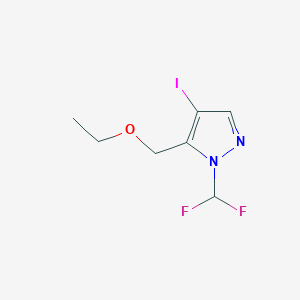

[1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 2-amino-7-hydroxy-5-methyl-, ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-” is a chemical compound with the formula C6H6N4O. It has a molecular weight of 150.1380 . This compound is a subtype of bioisosteric purine analogs and is widely used to design anticancer agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reaction mixture was left overnight at room temperature, the precipitate that formed was filtered off, washed with EtOH, and recrystallized from EtOH .Physical And Chemical Properties Analysis

The IR spectrum of the compound shows peaks at 3241, 3090, 2813, 1693, 1650, 1588, 1330, 1264, 1192, 1062, 856, 762 cm-1 . The 1H NMR spectrum shows peaks at 2.31, 2.46, 6.68, 7.69, 7.81, 8.04, 8.31, 10.92 ppm .Aplicaciones Científicas De Investigación

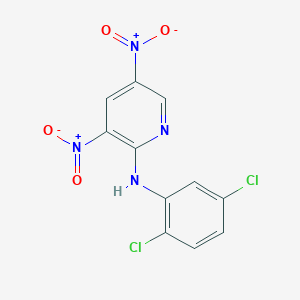

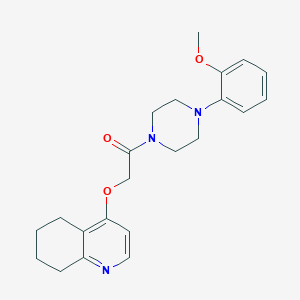

Antimicrobial Agents in Agriculture

This compound has been used in the design and synthesis of novel quinazolin-4 (3 H)-one derivatives containing a 1,2,4-triazolo [1,5- a ]pyrimidine moiety. These derivatives have been evaluated as antimicrobial agents in agriculture .

Antifungal Applications

The [1,2,4]triazolo [1,5-a]pyrimidines (TPs) scaffold, which this compound is a part of, has been found to have significant antifungal properties .

Antiviral Applications

The same scaffold has also been found to have antiviral properties. This makes it a potential candidate for the development of new antiviral drugs .

Antiparasitic Applications

The [1,2,4]triazolo [1,5-a]pyrimidines (TPs) scaffold has been found to have antiparasitic properties, making it a potential candidate for the development of new antiparasitic drugs .

Anticancer Applications

The [1,2,4]triazolo [1,5-a]pyrimidines (TPs) scaffold has been found to have anticancer properties. This makes it a potential candidate for the development of new anticancer drugs .

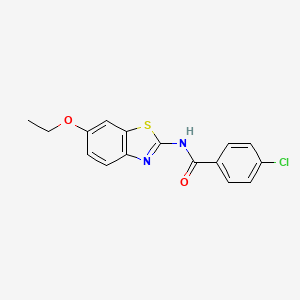

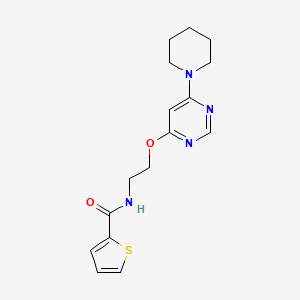

Synthesis of Ruthenium (II)-Hmtpo Complexes

This compound has been used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes .

Dihydroorotate Dehydrogenase Inhibitors with Antimalarial Activity

This compound has been used as a reactant for the synthesis of Dihydroorotate dehydrogenase inhibitors with antimalarial activity .

Investigations of Pharmacological Activity Caused by Binding to HIV TAR RNA

This compound has been used in investigations of the pharmacological activity caused by binding to HIV TAR RNA .

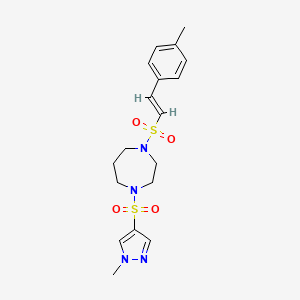

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that ethyl 2-(2-amino-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate may also interact with various biological targets.

Mode of Action

In the crystal structure of the compound, the amino group forms hydrogen bonds to the n atoms of the triazole rings of adjacent molecules . This could potentially influence its interaction with biological targets.

Biochemical Pathways

Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to exhibit diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

It’s known that the amino group of the compound forms hydrogen bonds to the n atoms of the triazole rings of adjacent molecules, generating a ribbon running along the a axis . This could potentially influence its molecular and cellular effects.

Propiedades

IUPAC Name |

ethyl 2-(2-amino-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c1-3-18-7(16)4-6-5(2)12-10-13-9(11)14-15(10)8(6)17/h3-4H2,1-2H3,(H3,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSTUZSIZHXXHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=C2N=C(NN2C1=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 2-amino-7-hydroxy-5-methyl-, ethyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(2,3-dimethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2946095.png)

![N-(3,5-difluorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2946098.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2946102.png)

![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one](/img/structure/B2946104.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2946105.png)

![4-[3-(2-methanesulfonamidophenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2946107.png)

![3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylamine](/img/structure/B2946112.png)